Glabralide A

Meroterpenoid Chalcone-monoterpenoid hybrid Diels-Alder adduct

Natural product with a unique Diels-Alder chalcone-α-phellandrene architecture and five chiral centers. Unlike flexible O-geranyl analogs, its rigid bicyclic core provides a conformationally locked chemotype absent from commercial libraries. Recommended for unbiased phenotypic screening (5-25 mg, 10-30 µM) and as an analytical benchmark for pericyclase discovery. Supply-constrained; verify batch availability.

Molecular Formula C27H32O5
Molecular Weight 436.5 g/mol
Cat. No. B12302504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlabralide A
Molecular FormulaC27H32O5
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1C(C2C(=O)C3=C(C=C(C(=C3O)OC)O)OC)C4=CC=CC=C4)C(C)C
InChIInChI=1S/C27H32O5/c1-14(2)17-12-18-15(3)11-19(17)23(22(18)16-9-7-6-8-10-16)25(29)24-21(31-4)13-20(28)27(32-5)26(24)30/h6-11,13-14,17-19,22-23,28,30H,12H2,1-5H3
InChIKeyFETNSTFTPNSDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glabralide A: Overview


Glabralide A (CAS 1969289-10-8) is a chalcone-coupled monoterpenoid meroterpenoid first isolated from the whole plants of Sarcandra glabra (Thunb.) Nakai, a traditional Chinese medicinal herb. It possesses a molecular formula of C₂₇H₃₂O₅ and a molecular weight of 436.54 g/mol [1]. Unlike conventional chalcones, Glabralide A incorporates a bicyclo[2.2.2]octene core unit with five chiral centers, representing a previously unreported natural product skeleton arising from a Diels-Alder cycloaddition between a chalcone and α-phellandrene [1]. The absolute configuration has been established via circular dichroism (CD) spectroscopy, and the compound is commercially available from multiple vendors with purities ≥98% for research use [2].

Unique Diels-Alder meroterpenoid skeleton; not a generic chalcone
Five defined chiral centers (1S,2R,3R,4S,7S) impose rigid conformation
Natural product isolate with no reported total synthesis; supply-constrained

Structural Uniqueness of Glabralide A


Glabralide A is fundamentally distinct from simple chalcones (e.g., isoliquiritigenin, licochalcone A) and other meroterpenoid classes due to its unprecedented Diels-Alder adduct architecture fusing a chalcone moiety with α-phellandrene via a bicyclo[2.2.2]octene bridge [1]. This skeleton is not shared by any other known natural or synthetic chalcone, including the co-isolated glabralides B and C, which possess entirely different core scaffolds [1]. The five stereogenic centers within the rigid bicyclic framework impose a defined three-dimensional conformation that cannot be replicated by planar chalcones or linear monoterpene-chalcone conjugates such as the glabratins A–D, which feature simple O-geranyl or O-prenyl substitutions rather than cycloaddition-derived fused rings [2]. Consequently, any biological screening, structure-activity relationship (SAR) study, or chemical probe application requires the authentic Glabralide A scaffold; a generic chalcone or alternative meroterpenoid cannot serve as a functional surrogate.

Skeleton Glabralides B/C have benzofuranone or phenylacetate cores; no bicyclooctene bridge — not interchangeable.
Connectivity Glabratins use O-geranyl/prenyl ether links; flexible geometry cannot mimic the rigid cycloaddition scaffold.
Chirality Planar chalcones lack the five stereocenters; stereochemistry-dependent assays require the authentic scaffold.

Key Differentiation Evidence


Core Skeleton Divergence vs. Glabralides B and C

Among the three glabralides co-isolated from Sarcandra glabra, Glabralide A (1) is the sole member featuring a chalcone-coupled monoterpenoid skeleton with a bicyclo[2.2.2]octene core bearing five chiral centers. Glabralide B (3) possesses a benzofuran-2-one lactone scaffold, while Glabralide C (3, compound numbering differs) is an α-phellandrene–o-hydroxy phenylacetate adduct formed via a radical/cationic cyclization pathway distinct from the Diels-Alder mechanism that generates Glabralide A [1]. The core scaffolds differ at the level of the heterocyclic connectivity and carbon skeleton, making these compounds structurally non-interchangeable despite sharing a common plant source [1].

Core skeleton vs. glabralides B/C
Head-to-head
Bicyclo[2.2.2]octene Diels-Alder adduct vs. benzofuranone lactone / phenylacetate radical adduct — three distinct skeletons
Scaffold-level divergence; no functional surrogate among co-isolated glabralides.
Structures from 2D NMR and CD; same plant source but different biogenesis.
Meroterpenoid Chalcone-monoterpenoid hybrid Diels-Alder adduct

Cycloaddition Architecture vs. Ether-Linked Glabratins

The glabratins A–D (1–4), isolated from the same plant species Sarcandra glabra, are monoterpene-conjugated chalcones in which the monoterpene unit is attached via a simple ether (O-geranyl or O-prenyl) linkage to the chalcone phenolic oxygen. These compounds showed cell autophagy-inducing activity in HEK293 cells at 25 μM [2]. In contrast, Glabralide A features a covalent, cycloaddition-fused bicyclo[2.2.2]octene bridge that integrates the monoterpene and chalcone into a single rigid polycyclic framework [1]. This fundamentally different connectivity results in distinct conformational, electronic, and steric properties that preclude direct pharmacological or SAR substitution between these two sub-classes.

Cycloaddition vs. ether-linked glabratins
Cross-study
C-C fused bicyclooctene (5 stereocenters) vs. O-geranyl/prenyl ether linkage; glabratins induce autophagy at 25 µM (HEK293)
Connectivity mode affects conformation and target engagement; may not transfer.
Glabratins show activity; Glabralide A bioactivity not quantified in same assay.
Monoterpene-chalcone conjugate Autophagy modulation Structural complexity

Chiral Complexity vs. Planar Chalcones

Conventional chalcones (e.g., isoliquiritigenin, licochalcone A, flavokawain B) are achiral or possess at most one or two stereogenic centers arising from prenyl substituents. Glabralide A contains five chiral centers within its bicyclo[2.2.2]octene core, with the absolute configuration determined as (1S,2R,3R,4S,7S) by CD spectroscopy [1]. This high stereochemical density, combined with the rigid bicyclic scaffold, generates a defined three-dimensional shape that is fundamentally absent in planar chalcones. The IUPAC name explicitly encodes this stereochemistry: (2,4-dihydroxy-3,6-dimethoxyphenyl)((1S,2R,3R,4S,7S)-7-isopropyl-5-methyl-3-phenylbicyclo[2.2.2]oct-5-en-2-yl)methanone .

Chiral complexity vs. planar chalcones
Class-level
5 stereocenters (Glabralide A) vs. 0 (isoliquiritigenin, licochalcone A)
Stereochemical density supports chiral probe and diversity-oriented synthesis fit.
Absolute configuration (1S,2R,3R,4S,7S) by CD; fraction C(sp³) ~37%.
Stereochemistry Chiral natural product Chalcone

Total Synthesis Gap vs. Synthesized Analogs

The structurally related natural product glabralide B (a benzofuran-2-one lactone) and rhuscholide A have been successfully prepared via total synthesis (rhuscholide A in 14 linear steps, 10.6% overall yield; glabralide B as a synthetic intermediate) [2]. No total synthesis of Glabralide A has been reported to date, likely due to the challenging Diels-Alder cycloaddition required to construct its bicyclo[2.2.2]octene core with precise stereochemical control across five centers [1]. As a result, the sole current source of Glabralide A is isolation from Sarcandra glabra whole plants, rendering it a supply-constrained natural product. Vendor pricing reflects this scarcity: Glabralide A is offered at approximately €945 per 5 mg (CymitQuimica) , compared to structurally simpler chalcones typically priced at 1–2 orders of magnitude lower per milligram.

Total synthesis gap
Supporting
No synthesis reported vs. glabralide B/rhuscholide A achieved; cost ~€945/5 mg
Supply-constrained; procurement requires lead-time and stock verification.
Isolation from S. glabra remains sole source; gram-scale may be limited.
Total synthesis Natural product supply Synthetic accessibility

Bioactivity Data Gap vs. Other Meroterpenoids

A critical evidentiary limitation must be explicitly stated: the primary isolation paper for Glabralide A (Tetrahedron, 2018) does not report any quantitative in vitro bioactivity data (IC₅₀, EC₅₀, MIC, etc.) for this compound [1]. In contrast, other meroterpenoids and chalcone conjugates from Sarcandra glabra have reported activities: glabratins A–D and related monoterpene-flavonoid conjugates induced autophagy in HEK293 cells at 25 μM [2]; flavokawain B, another S. glabra chalcone, inhibited LPS-induced NO production with an IC₅₀ of 6.8 μM ; and meroterpenoids 4 and 5 from a 2022 S. glabra study significantly inhibited NO production in LPS-induced BV2 microglial cells [3]. While some vendor descriptions attribute anticancer activity to Glabralide A , no peer-reviewed quantitative data support these claims. This bioactivity data gap represents both a limitation and an opportunity: Glabralide A constitutes a structurally validated but pharmacologically uncharacterized chemical probe, suitable for primary screening campaigns seeking to establish first-in-class activity profiles.

Bioactivity data gap
Cross-study
No IC₅₀/EC₅₀/MIC published; comparator meroterpenoids show NO inhibition (IC₅₀ 6.8 µM) and autophagy induction
Structurally validated but pharmacologically uncharacterized; fits unbiased primary screening.
Vendor descriptions of activity not supported by peer-reviewed quantitative data.
Bioactivity profiling Pharmacological gap Screening priority

Diels-Alder Biogenesis vs. Radical Pathway

The biogenetic pathway proposed for Glabralide A involves a Diels-Alder [4+2] cycloaddition between a chalcone (acting as the dienophile) and α-phellandrene (acting as the diene) to construct the bicyclo[2.2.2]octene core [1]. In contrast, the co-isolated Glabralide C is proposed to arise from an entirely different mechanism—an uncommon radical addition followed by cationic cyclization between α-phellandrene and o-hydroxy phenylacetate [1]. This biosynthetic divergence indicates that Glabralide A is the product of a specific enzymatic or spontaneous pericyclic reaction pathway that is not shared by other meroterpenoids in S. glabra, suggesting that its production may be contingent on the co-occurrence of chalcone precursors and α-phellandrene under conditions favoring cycloaddition.

Diels-Alder vs. radical biogenesis
Head-to-head
Proposed [4+2] cycloaddition (chalcone + α-phellandrene) vs. radical/cationic pathway for glabralide C
Supports Diels-Alderase and biomimetic synthesis research; distinct mechanistic probe.
Biogenetic proposal based on retrosynthetic analysis; enzymatic evidence pending.
Biogenesis Diels-Alder cycloaddition Biosynthetic pathway

Optimal Application Scenarios


Phenotypic Screening Library Expansion

Glabralide A is optimally deployed as an entry in diversity-oriented natural product screening libraries where the primary selection criterion is structural novelty rather than established bioactivity. Its unprecedented chalcone-Diels-Alder skeleton, with five stereogenic centers and a bicyclo[2.2.2]octene core, provides a chemotype absent from all commercial screening collections [1]. As explicitly documented, no quantitative bioactivity data are available to bias target selection, making Glabralide A a genuinely unbiased probe for phenotypic assay hits [2]. Procurement of 5–25 mg quantities for primary screening at 10–30 μM in cell-based assays is the recommended initial deployment.

Diels-Alderase and Biomimetic Synthesis Research

The proposed Diels-Alder biogenesis of Glabralide A distinguishes it from all co-occurring Sarcandra glabra meroterpenoids, which arise via radical or ionic cyclization pathways [1]. Research groups engaged in Diels-Alderase discovery, genome mining for pericyclase enzymes, or biomimetic total synthesis can utilize authentic Glabralide A as an analytical standard for monitoring biomimetic cycloaddition reactions and as a reference for comparing synthetic Diels-Alder products with the natural material. The absence of a reported total synthesis further increases the value of the natural product as a benchmark [3].

Chalcone Conformational Constraint Studies

The rigid bicyclo[2.2.2]octene framework of Glabralide A locks the chalcone pharmacophore into a defined conformation, unlike the flexible O-geranyl glabratins that can adopt multiple low-energy conformers [REFS-1, REFS-4]. For SAR programs investigating the effect of conformational restriction on chalcone bioactivity (e.g., autophagy modulation, anti-inflammatory activity), Glabralide A serves as a critical 'rigid' control compound against which the activity of flexible monoterpene-chalcone conjugates can be calibrated. This application is particularly relevant given that glabratins from the same plant species have demonstrated autophagy induction at 25 μM [4].

Supply-Constrained Procurement Planning

Given that no total synthesis of Glabralide A has been reported [3], and that the compound is available exclusively through isolation from Sarcandra glabra, procurement requires risk-aware planning. Current vendor pricing of approximately €945/5 mg and the compound's classification under 'research use only' necessitate early engagement with suppliers to verify batch availability, lead times, and purity certification (typical vendor purity: 97–98%) [5]. For screening hubs managing compound libraries, Glabralide A should be flagged as a supply-constrained asset, with re-supply timelines factored into hit validation and follow-up planning.

Application
Selection Property
Validation Focus
Phenotypic screening library expansion
Structural novelty, five chiral centers
Unbiased primary hit identification; no pre-existing bioactivity bias
Diels-Alderase / biomimetic synthesis research
Proposed [4+2] cycloaddition biogenesis
Analytical standard for monitoring biomimetic reactions; benchmark for synthetic Diels-Alder products
Chalcone conformational constraint studies
Rigid bicyclooctene scaffold vs. flexible ether conjugates
Calibrate activity of flexible glabratins; autophagy-modulation SAR reference
Supply-constrained procurement planning
No total synthesis; isolation-only supply
Batch availability, lead time, purity certification review; re-supply risk assessment
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